molecular formula C8H3Br2F3N2 B1604267 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole CAS No. 1000342-43-7

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B1604267
CAS No.: 1000342-43-7
M. Wt: 343.93 g/mol
InChI Key: DBUKZFRFMRMFJO-UHFFFAOYSA-N
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Description

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole: is a chemical compound with the molecular formula C8H3Br2F3N2 It is an indazole derivative characterized by the presence of bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole typically involves the bromination of 6-(trifluoromethyl)-1H-indazole. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 3 and 4 positions of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or bromine derivatives. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of debrominated or partially reduced products.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications. Its unique chemical structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3,4-Dibromo-6-(trifluoromethyl)pyridazine
  • 3,4-Dibromo-6-(trifluoromethyl)benzene
  • 3,4-Dibromo-6-(trifluoromethyl)quinoline

Comparison: Compared to these similar compounds, 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole exhibits unique properties due to the indazole ring structure This structure imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with other molecules

Properties

IUPAC Name

3,4-dibromo-6-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F3N2/c9-4-1-3(8(11,12)13)2-5-6(4)7(10)15-14-5/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUKZFRFMRMFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646799
Record name 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-43-7
Record name 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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